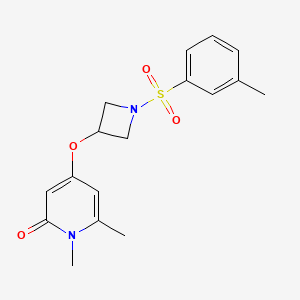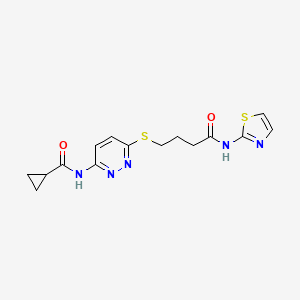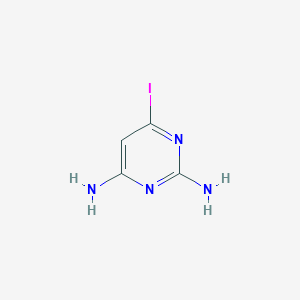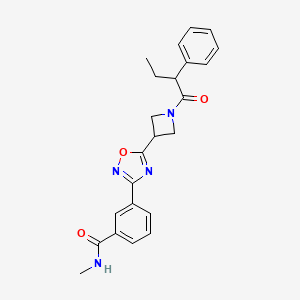
1,6-dimethyl-4-((1-(m-tolylsulfonyl)azetidin-3-yl)oxy)pyridin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,6-dimethyl-4-((1-(m-tolylsulfonyl)azetidin-3-yl)oxy)pyridin-2(1H)-one is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as "compound A" in the scientific literature.
Wissenschaftliche Forschungsanwendungen
Synthesis and Reactivity :
- A study by Prajapati, Mahajan, and Sandhu (1992) focused on the efficient one-pot synthesis of chromone-linked azetidin-2-ones, a process relevant to the synthesis of compounds like 1,6-dimethyl-4-((1-(m-tolylsulfonyl)azetidin-3-yl)oxy)pyridin-2(1H)-one. These compounds have potential applications in various chemical synthesis processes (Prajapati, Mahajan, & Sandhu, 1992).
Antimicrobial and Antitubercular Activities :
- Chandrashekaraiah et al. (2014) synthesized a series of pyrimidine-azetidinone analogues, including compounds structurally similar to the one , and evaluated their antimicrobial and antitubercular activities. This suggests the potential application of these compounds in developing new antibacterial and antitubercular agents (Chandrashekaraiah, Lingappa, Gowda, & Bhadregowda, 2014).
Kinetic and Mechanistic Studies :
- Research by Fawzy and Shaaban (2014) involved kinetic studies on the oxidation of azinyl formamidines, which are structurally related to the compound . These studies contribute to a deeper understanding of the chemical behavior of such compounds under oxidative conditions (Fawzy & Shaaban, 2014).
Structural and Spectroscopic Analysis :
- Mansour and Ghani (2013) conducted comprehensive theoretical and experimental structural studies on similar compounds. These studies, which include spectroscopic and molecular structure investigations, are crucial for understanding the properties and potential applications of these compounds in various fields (Mansour & Ghani, 2013).
Antioxidant Properties :
- A study by Wijtmans et al. (2004) on the synthesis and reactivity of dimethyl-3-pyridinols, which are related to the compound , revealed interesting antioxidant properties. This indicates potential applications in areas requiring antioxidant agents (Wijtmans, Pratt, Brinkhorst, Serwa, Valgimigli, Pedulli, & Porter, 2004).
Eigenschaften
IUPAC Name |
1,6-dimethyl-4-[1-(3-methylphenyl)sulfonylazetidin-3-yl]oxypyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-12-5-4-6-16(7-12)24(21,22)19-10-15(11-19)23-14-8-13(2)18(3)17(20)9-14/h4-9,15H,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAUIVGFEAVISMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)N2CC(C2)OC3=CC(=O)N(C(=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,6-dimethyl-4-((1-(m-tolylsulfonyl)azetidin-3-yl)oxy)pyridin-2(1H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Chloro-7,8,9,10-tetrahydrobenzo[h]quinazoline](/img/structure/B2689879.png)
![2-(3-Methoxyphenoxy)-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]acetamide](/img/structure/B2689883.png)
![N-(5-chloro-2-methylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2689885.png)
![methyl 4-[[(E)-2-[3-acetyl-5-[(4-methylbenzoyl)amino]-6-oxopyran-2-yl]ethenyl]amino]benzoate](/img/structure/B2689888.png)

![2-Chloro-N-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-ylmethyl)-N-(3-ethynylphenyl)acetamide](/img/structure/B2689891.png)


![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)oxalamide](/img/structure/B2689896.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)acetamide](/img/structure/B2689898.png)
![2-ethoxy-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2689899.png)
